molecular formula C22H21N3O3S B11202940 N-(3-methoxybenzyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide

N-(3-methoxybenzyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No.: B11202940
M. Wt: 407.5 g/mol
InChI Key: MRCUBKBIMULJTD-UHFFFAOYSA-N
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Description

2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and antihypertensive properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug design.

Preparation Methods

The synthesis of 2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide involves several steps. One common method includes the reaction of 2-aminothiazole with 4-methoxybenzaldehyde to form an intermediate, which is then cyclized to form the imidazo[2,1-b]thiazole core. This core is further reacted with 3-methoxybenzylamine and acetic anhydride to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes, such as VEGFR2, which plays a role in angiogenesis. By inhibiting this enzyme, the compound can reduce the growth of cancer cells . The pathways involved in its action include the inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar compounds to 2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide include:

The uniqueness of 2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide lies in its specific structure, which allows for selective inhibition of certain enzymes and receptors, making it a promising candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C22H21N3O3S

Molecular Weight

407.5 g/mol

IUPAC Name

2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C22H21N3O3S/c1-27-18-8-6-16(7-9-18)20-13-25-17(14-29-22(25)24-20)11-21(26)23-12-15-4-3-5-19(10-15)28-2/h3-10,13-14H,11-12H2,1-2H3,(H,23,26)

InChI Key

MRCUBKBIMULJTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC(=CC=C4)OC

Origin of Product

United States

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